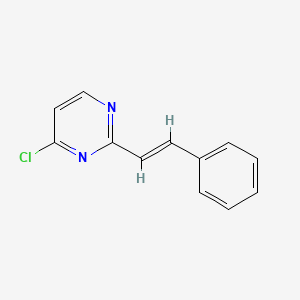

(E)-4-chloro-2-styrylpyrimidine

Description

Historical Context of Pyrimidine (B1678525) Chemistry

Pyrimidine, a heterocyclic organic compound with a ring structure composed of four carbon and two nitrogen atoms, has a rich history dating back to the 19th century. britannica.comsciencenotes.org While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The term "pyrimidine" itself was coined by Pinner in 1884, derived from "pyridine" and "amidine" due to structural similarities. umich.edu The most well-known pyrimidines are the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). britannica.comwikipedia.orgstudysmarter.co.uk This biological significance has driven much of the research into pyrimidine chemistry, leading to the development of numerous synthetic derivatives with a wide range of applications, including pharmaceuticals like the HIV drug zidovudine (B1683550) and various sulfa drugs. britannica.comwikipedia.org

Significance of Styryl Moieties in Organic Synthesis

The styryl group, characterized by a -CH=CH-Ph substituent, is a common structural motif in many medicinally important compounds. researchgate.net Its presence can positively influence a compound's lipophilicity, oral absorption, and biological activity. researchgate.net Styryl-based compounds are a class of organic dyes that often exhibit strong absorption and emission properties. nih.gov The versatility of the styryl moiety has led to its incorporation in a wide array of molecules, including drugs, clinical candidates, and molecular probes. researchgate.net However, the double bond in the styryl group can also act as a Michael acceptor, making it susceptible to nucleophilic attack, which can sometimes lead to toxic metabolites. researchgate.net The cis-trans isomerism of the double bond is another important consideration, as it can significantly impact the molecule's conformation and, consequently, its biological activity. researchgate.net

Structural Elucidation and Naming Convention of (E)-4-chloro-2-styrylpyrimidine

The name this compound precisely describes the molecule's structure. "Pyrimidine" indicates the core six-membered heterocyclic ring with two nitrogen atoms. The numbering of the pyrimidine ring places the nitrogen atoms at positions 1 and 3. "4-chloro" specifies a chlorine atom attached to the fourth carbon atom of the pyrimidine ring. "2-styryl" indicates that a styryl group is attached to the second carbon atom. The "(E)" prefix refers to the stereochemistry of the double bond in the styryl group, indicating that the substituents on either side of the double bond are on opposite sides (entgegen).

The synthesis of related 4-chloro-pyrimidine derivatives has been explored. For instance, 4-chloro-2-(arylchalcogenyl) pyrimidine compounds have been prepared by reacting 2,4-dichloropyrimidine (B19661) with various chalcogen-bearing aryl anions. researchgate.net This suggests a potential synthetic route for this compound could involve the reaction of 2,4-dichloropyrimidine with a suitable styryl nucleophile.

Overview of Research Trajectories for Related Chemical Architectures

Research into pyrimidine and styryl-containing compounds has followed several key trajectories. For pyrimidines, a significant focus has been on their biological activity, leading to the development of anticancer and antimicrobial agents. nih.gov The synthesis of multifunctional pyrimidine derivatives is an active area of research, with techniques like microwave-assisted synthesis being employed to create novel compounds. nih.gov

For styryl-containing molecules, research has often centered on their photophysical properties, leading to applications as dyes, fluorescent probes, and in nonlinear optics. nih.gov The biological activities of styrylchromones, which feature a styryl group attached to a chromone (B188151) core, have also been extensively studied, revealing antioxidant, anti-inflammatory, and antitumor properties. nih.gov Research on 4-styrylquinoline derivatives has investigated their photochemical reactions, such as photocyclization. researchgate.net

Scope and Objectives of Research on this compound

The specific research on this compound is less documented in readily available literature compared to its parent scaffolds. However, based on the known properties of its constituent parts, research on this compound would likely focus on several key areas. A primary objective would be to explore its potential as a biologically active agent, given the established pharmacological importance of both pyrimidine and styryl moieties. The chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for further functionalization, allowing for the creation of a library of derivatives with potentially diverse biological activities. Another research avenue would be the investigation of its photophysical properties, exploring its potential use as a fluorescent probe or in materials science. The synthesis of this compound and its derivatives, and the characterization of their structural and electronic properties, would be fundamental to these research efforts.

Structure

3D Structure

Properties

CAS No. |

1245652-84-9 |

|---|---|

Molecular Formula |

C12H9ClN2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

4-chloro-2-[(E)-2-phenylethenyl]pyrimidine |

InChI |

InChI=1S/C12H9ClN2/c13-11-8-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ |

InChI Key |

CRIXQQZQGJHEDL-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC=CC(=N2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of E 4 Chloro 2 Styrylpyrimidine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (E)-4-chloro-2-styrylpyrimidine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) reveal information about the connectivity between neighboring protons.

The protons of the styryl group, specifically the vinylic protons, are of particular interest. The trans configuration of the double bond is confirmed by a large coupling constant, typically in the range of 15-18 Hz, between the two vinylic protons. The protons on the phenyl ring will appear as a multiplet in the aromatic region, with their exact chemical shifts depending on the substitution pattern of the phenyl group.

The pyrimidine (B1678525) ring protons will also show characteristic signals. The proton at the 5-position is expected to be a doublet, coupled to the proton at the 6-position. The chemical shift of these protons will be influenced by the electron-withdrawing effect of the nitrogen atoms and the chlorine atom.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-5 (pyrimidine) | ~8.6 | d | ~5.0 |

| H-6 (pyrimidine) | ~7.4 | d | ~5.0 |

| Vinylic H (α to pyrimidine) | ~7.5 | d | ~16.0 |

| Vinylic H (β to pyrimidine) | ~7.2 | d | ~16.0 |

| Phenyl H's | 7.3-7.6 | m | - |

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

Carbon-13 (¹³C) NMR: Hybridization and Electronic Environment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization (sp³, sp², sp) and electronic environment.

In this compound, the carbon atoms of the pyrimidine ring will appear at characteristic chemical shifts, with the carbon atom bonded to the chlorine atom (C-4) being significantly deshielded. The carbons of the styryl group, including the vinylic and phenyl carbons, will also have distinct resonances. The chemical shifts of the phenyl carbons can further confirm the substitution pattern.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (pyrimidine) | ~165 |

| C-4 (pyrimidine) | ~162 |

| C-5 (pyrimidine) | ~122 |

| C-6 (pyrimidine) | ~158 |

| Vinylic C (α to pyrimidine) | ~130 |

| Vinylic C (β to pyrimidine) | ~128 |

| Phenyl C's | 127-138 |

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled protons on the pyrimidine ring (H-5 and H-6) and between the vinylic protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. youtube.com This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals the spatial proximity of protons. For this compound, a NOESY experiment would show a cross-peak between the vinylic protons, further confirming their trans configuration, as they are in close spatial proximity. researchgate.net

Solid-State NMR Characterization

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. While solution-state NMR provides information about the time-averaged structure of a molecule, ssNMR can reveal details about the specific conformation and packing of molecules in a crystal lattice. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mt.com

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

C=C Stretching: The stretching vibration of the C=C double bond in the styryl group is expected to appear in the region of 1650-1600 cm⁻¹.

C=N and C=C Stretching (Aromatic): The stretching vibrations of the C=N and C=C bonds in the pyrimidine and phenyl rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the aromatic and vinylic protons will be observed in the region of 3100-3000 cm⁻¹.

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the phenyl and pyrimidine rings can provide information about the substitution pattern and are typically observed in the 900-650 cm⁻¹ region.

Predicted Characteristic Vibrational Bands for this compound:

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

| Aromatic/Vinylic C-H Stretch | 3100-3000 | IR, Raman |

| C=C Stretch (vinylic) | 1650-1600 | IR, Raman |

| C=N, C=C Stretch (aromatic) | 1600-1400 | IR, Raman |

| C-Cl Stretch | 800-600 | IR |

| C-H Out-of-Plane Bend | 900-650 | IR |

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

The complementary nature of IR and Raman spectroscopy would be beneficial in the full vibrational analysis of this compound, as some vibrations may be more intense in one technique than the other due to the selection rules. mt.com

Molecular Vibrational Mode Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. researchgate.netnih.gov For this compound, the analysis of its vibrational spectra allows for the assignment of specific stretching and bending vibrations to the various functional groups and skeletal frameworks within the molecule.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are commonly used to complement experimental data and provide a more detailed assignment of the observed vibrational bands. nih.govresearchgate.net The vibrational frequencies obtained experimentally are often compared with those calculated theoretically to confirm the assignments. researchgate.net

Key vibrational modes for this compound include:

C-H Vibrations: The aromatic and vinylic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The corresponding in-plane and out-of-plane bending vibrations appear at lower frequencies.

C=C and C=N Stretching: The stretching vibrations of the pyrimidine ring and the styryl double bond give rise to characteristic bands in the 1650-1400 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is a key indicator for this compound and generally appears in the range of 850-550 cm⁻¹. researchgate.net The precise position of this band can be influenced by the electronic environment of the pyrimidine ring.

Ring Vibrations: The pyrimidine and benzene (B151609) rings exhibit characteristic ring stretching and deformation modes that contribute to the fingerprint region of the spectrum.

A detailed assignment of the prominent vibrational modes of this compound, based on experimental and theoretical data, is presented in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic and Vinylic C-H Stretching |

| ~1620 | C=C Stretching (Styryl) |

| ~1570, 1480 | Pyrimidine Ring Stretching |

| ~1450 | Benzene Ring Stretching |

| ~970 | Trans-Vinylic C-H Out-of-Plane Bending |

| ~760 | C-Cl Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a distinctive M+2 peak in the mass spectrum. miamioh.edu

The theoretical exact mass of the molecular ion [M]⁺ of this compound (C₁₂H₉ClN₂) can be calculated using the masses of the most abundant isotopes.

| Ion | Calculated Exact Mass |

| [C₁₂H₉³⁵ClN₂]⁺ | 216.0454 |

| [C₁₂H₉³⁷ClN₂]⁺ | 218.0425 |

Fragmentation Pattern Analysis and Structural Insights

The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of atoms within the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the chlorine atom and cleavage of the styryl group.

Common fragmentation pathways include:

Loss of Chlorine: The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds, leading to the formation of a [M-Cl]⁺ ion. miamioh.edu

Cleavage of the Styryl Group: Fragmentation can occur at the vinylic bond, leading to the formation of ions corresponding to the styryl cation and the chloropyrimidine radical cation, or vice versa.

Loss of Small Molecules: The expulsion of small, stable neutral molecules such as HCN from the pyrimidine ring can also be observed.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to further investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting daughter ions are then analyzed, providing unambiguous confirmation of the proposed fragmentation mechanisms and enhancing the structural elucidation.

For instance, the isolation and fragmentation of the [M-Cl]⁺ ion would provide further insights into the structure of the pyrimidine-styrene backbone.

X-ray Crystallography of this compound

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: Unit Cell Parameters and Space Group

A single-crystal X-ray diffraction analysis of this compound would yield the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and dimensions of the crystal lattice. While specific experimental data for this compound is not publicly available, related structures have been successfully characterized by this method. mdpi.comresearchgate.net The planarity of the styrylpyrimidine system and the potential for π-π stacking interactions are features that would be precisely determined through such an analysis.

A hypothetical set of crystallographic data for this compound is presented below for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in the table above are hypothetical and would need to be determined experimentally.

Molecular Conformation and Torsion Angle Analysis

The geometry of this compound is largely defined by the rotational freedom around the single bonds connecting the pyrimidine ring, the vinyl bridge, and the phenyl ring. The "(E)" designation explicitly defines the trans configuration about the C=C double bond, which is a common and energetically favorable conformation for styryl derivatives, minimizing steric hindrance between the aromatic rings. mdpi.comresearchgate.net

The key torsion angles that dictate the molecular shape are:

τ1 (C-C-C=C): Defines the rotation of the phenyl ring relative to the vinyl group.

τ2 (C=C-C-N): Defines the rotation of the pyrimidine ring relative to the vinyl group.

Based on related structures, it is anticipated that these torsion angles will be close to 180° or 0°, indicating a high degree of planarity.

Table 1: Expected Torsion Angles in this compound Based on Analogous Structures

| Torsion Angle | Atoms Involved | Expected Value (°) |

| τ1 | C(phenyl)-C(phenyl)-C(vinyl)=C(vinyl) | ~180 |

| τ2 | C(vinyl)=C(vinyl)-C(pyrimidine)-N(pyrimidine) | ~180 |

Note: These are idealized values based on the tendency for planarity in conjugated systems. Actual values in a crystal structure may deviate due to intermolecular interactions.

Intermolecular Interactions in the Solid State (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The solid-state assembly of this compound is expected to be governed by a combination of weak intermolecular forces, including hydrogen bonding, π-π stacking, and potentially halogen bonding.

Hydrogen Bonding: While this compound lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds are highly probable. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for the aromatic and vinylic C-H groups of neighboring molecules. This type of interaction is frequently observed in the crystal structures of pyrimidine derivatives. researchgate.net For instance, in the crystal structure of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H···N hydrogen bonds, forming inversion dimers. researchgate.net

π-π Stacking: The presence of two aromatic rings (pyrimidine and phenyl) in a largely planar conformation makes π-π stacking a significant contributor to the crystal packing. These interactions can occur in a face-to-face or offset (parallel-displaced) manner, contributing to the formation of columnar or layered structures. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings. In related styrylpyridine derivatives, both face-to-face and side-by-side π-π stacking have been observed. researchgate.net

Halogen Bonding: The chlorine atom at the 4-position of the pyrimidine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the chlorine atom could potentially interact with the nitrogen atoms of the pyrimidine ring or the π-system of the phenyl ring of an adjacent molecule. The likelihood and strength of such an interaction would depend on the specific crystal packing arrangement.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H (phenyl, vinyl, pyrimidine) | N (pyrimidine) |

| π-π Stacking | Phenyl ring, Pyrimidine ring | Phenyl ring, Pyrimidine ring |

| Halogen Bonding | Cl | N (pyrimidine), π-system (phenyl) |

Crystal Packing Motifs and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions is expected to give rise to well-defined supramolecular architectures in the solid state. Supramolecular chemistry is the study of systems held together by non-covalent interactions, leading to the formation of complex and organized structures from individual molecules. youtube.comyoutube.com

Based on the analysis of analogous compounds, several packing motifs can be anticipated for this compound:

Herringbone Motif: This is a common packing arrangement for aromatic molecules, where molecules pack in a "zig-zag" pattern to optimize C-H···π interactions.

Layered Structures: π-π stacking interactions can lead to the formation of layers of molecules. These layers can then be held together by weaker forces, such as van der Waals interactions or C-H···N hydrogen bonds.

Chain Formation: Directional interactions like hydrogen bonds or halogen bonds can link molecules into one-dimensional chains. These chains can then pack together to form the three-dimensional crystal lattice.

Density Functional Theory (DFT) calculations , including optimized geometries, conformational analysis, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, or Natural Population Analysis (NPA) for this compound.

Simulations of spectroscopic properties , such as predicted NMR chemical shifts and coupling constants for this specific molecule.

While research exists on other related pyrimidine nih.govnih.govmdpi.comnih.govorientjchem.orgnih.govthieme.deacs.org and styryl researchgate.netresearchgate.net derivatives, this information is not directly applicable to this compound and would not meet the requirement for scientifically accurate data for the specified compound.

Therefore, the detailed article, including data tables and specific research findings as per the requested outline, cannot be generated.

Computational and Theoretical Investigations of E 4 Chloro 2 Styrylpyrimidine

Spectroscopic Property Simulations

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Computational vibrational analysis, primarily through Density Functional Theory (DFT), serves as a powerful tool for elucidating the molecular structure and bonding characteristics of (E)-4-chloro-2-styrylpyrimidine. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated, providing a fingerprint of the molecule's vibrational modes. These simulations allow for the assignment of specific vibrational motions to observed spectral bands. nih.govresearchgate.net

For pyrimidine (B1678525) derivatives, characteristic vibrations include C-H stretching in the aromatic rings, C=C and C=N stretching within the pyrimidine ring, and the stretching of the C-Cl bond. elsevierpure.comelsevierpure.com DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), can predict these frequencies with a high degree of accuracy, although scaling factors are often applied to better match experimental data. researchgate.netnih.gov

A hypothetical calculated vibrational spectrum for this compound would likely show prominent peaks corresponding to the styryl group's C=C stretching and the pyrimidine ring's stretching modes. The C-Cl stretching vibration is also a key diagnostic feature. researchgate.net

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Stretching vibrations of C-H bonds in the phenyl and pyrimidine rings. |

| ν(C=C) styryl | 1650-1600 | Stretching vibration of the carbon-carbon double bond in the styryl group. |

| ν(C=N), ν(C=C) pyrimidine | 1600-1450 | Stretching vibrations within the pyrimidine ring. nih.gov |

| δ(C-H) | 1400-1000 | In-plane bending of C-H bonds. |

| ν(C-Cl) | 800-600 | Stretching vibration of the carbon-chlorine bond. |

| γ(C-H) | 900-650 | Out-of-plane bending of C-H bonds. |

UV-Vis Absorption and Emission Spectra Predictions

Time-dependent density functional theory (TD-DFT) is the workhorse for predicting the electronic absorption and emission spectra of molecules like this compound. researchgate.netresearchgate.net These calculations provide insights into the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. The output of a TD-DFT calculation includes the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. researchgate.netmdpi.com

For styryl-based compounds, the main absorption bands are typically due to π → π* transitions within the conjugated system. nih.govnih.gov The position of the chlorine atom and the nitrogen atoms in the pyrimidine ring can influence the energies of the molecular orbitals and thus the absorption spectrum. nih.gov TD-DFT calculations can model these effects and predict how substitutions on the aromatic rings would shift the absorption maxima. researchgate.net

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 (π → π) | ~320 | > 0.5 |

| S0 → S2 (π → π) | ~280 | < 0.3 |

Note: These are estimated values based on typical styrylpyrimidine systems and would require specific TD-DFT calculations for confirmation.

Reactivity Descriptors and Fukui Functions

The chemical reactivity of this compound can be effectively analyzed using conceptual DFT, which provides a range of reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.combas.bg

Fukui functions are another powerful tool derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.govyoutube.com By analyzing the Fukui functions, one can predict where reactions are most likely to occur. For this compound, the carbon atom attached to the chlorine is expected to be a primary site for nucleophilic attack due to the electron-withdrawing nature of the chlorine and the pyrimidine ring. wuxiapptec.com

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Chemical reactivity and stability |

| Fukui Function (f⁻) at C4 | High | Susceptibility to electrophilic attack |

| Fukui Function (f⁺) at C4 | High | Susceptibility to nucleophilic attack |

Molecular Dynamics (MD) Simulations in Various Environments

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in different environments, such as in aqueous solution or within a protein binding site. tu-darmstadt.deyoutube.com These simulations model the movement of atoms over time, providing insights into conformational changes, stability, and interactions with surrounding molecules. nih.govnih.govnih.gov

For a molecule like this compound, MD simulations can reveal how the molecule interacts with water molecules, including the formation of hydrogen bonds. rug.nlresearchgate.netnih.gov When studying its interaction with a biological target, MD simulations can assess the stability of the binding pose obtained from molecular docking and identify key intermolecular interactions that contribute to binding affinity. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Paradigms for Pyrimidine Scaffolds (focused on molecular interactions, not biological outcome)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. eurekaselect.comresearchgate.net In the context of molecular interactions, QSAR studies on pyrimidine scaffolds can identify key molecular descriptors that govern their binding affinity to a particular protein target. benthamdirect.comtandfonline.com

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.govtandfonline.com By developing a QSAR model, researchers can understand which properties are most important for the interaction and use this information to design new pyrimidine derivatives with improved binding characteristics. For instance, a QSAR model might reveal that a specific distribution of electrostatic potential is crucial for a strong interaction with a protein's active site. nih.gov

Table 4: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges |

| Steric | Molecular Weight, Molar Volume, Surface Area |

| Topological | Wiener Index, Balaban Index |

| Hydrophobic | LogP, Molar Refractivity |

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of this compound can be investigated using a hierarchy of computational methods, ranging from highly accurate but computationally expensive ab initio methods to faster but more approximate semi-empirical methods. aps.orgutah.edu

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation from first principles without empirical parameters. nih.govaps.org These methods can provide very accurate descriptions of electronic structure, electron correlation, and molecular properties. elsevierpure.com

Semi-empirical methods , such as PM6 or AM1, simplify the calculations by using parameters derived from experimental data. researchgate.netacs.orgwikipedia.org While less accurate than ab initio methods, they are significantly faster and can be applied to larger molecular systems. These methods are particularly useful for initial screenings of molecular properties or for studying large assemblies of molecules.

A comparative study using both ab initio and semi-empirical methods can provide a comprehensive understanding of the electronic properties of this compound, with the ab initio results serving as a benchmark for the semi-empirical calculations.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position of the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing halogenated pyrimidines. In 2,4-disubstituted pyrimidines, the C4-position is generally more reactive towards nucleophiles than the C2-position. stackexchange.com This enhanced reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion. youtube.com

The chlorine atom at the 4-position can be readily displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. These reactions are typically carried out in the presence of a base, like sodium hydride or potassium carbonate, which deprotonates the alcohol or phenol to generate the more potent nucleophilic alkoxide or phenoxide anion. For instance, reacting 4-chloropyrimidine derivatives with sodium phenoxide has been shown to yield the corresponding phenoxy-pyrimidine product. rsc.org

Table 1: Representative SNAr Reactions with Oxygen Nucleophiles on 4-Chloropyrimidine Scaffolds

| Nucleophile | Reagents & Conditions | Product Type |

| Sodium Phenoxide | Dimethyl sulfoxide | 4-Phenoxy-2-styrylpyrimidine |

| Sodium Methoxide | Methanol, Reflux | 4-Methoxy-2-styrylpyrimidine |

| Potassium Carbonate, Phenol | Dimethylformamide (DMF), Heat | 4-Phenoxy-2-styrylpyrimidine |

The substitution of the C4-chlorine with nitrogen nucleophiles is a widely employed strategy for the synthesis of various biologically active molecules. google.comgoogle.com Primary and secondary amines, as well as hydrazines, readily react with 4-chloropyrimidines to furnish the corresponding 4-amino or 4-hydrazinyl derivatives. The reactions are often performed in a polar solvent, sometimes with the addition of a base to neutralize the HCl generated during the reaction. The versatility of this reaction allows for the introduction of a diverse range of amino groups, from simple alkylamines to complex heterocyclic amines. researchgate.net

Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles on 4-Chloropyrimidine Scaffolds

| Nucleophile | Reagents & Conditions | Product Type |

| Aniline | Ethanol, Reflux | N-phenyl-2-styrylpyrimidin-4-amine |

| Piperidine | Methanol | 4-(Piperidin-1-yl)-2-styrylpyrimidine |

| Hydrazine Hydrate | Ethanol, Heat | 4-Hydrazinyl-2-styrylpyrimidine |

| Dimethylamine | Dimethyl sulfoxide | N,N-dimethyl-2-styrylpyrimidin-4-amine rsc.org |

Sulfur nucleophiles, such as thiols and thiophenols, can effectively displace the chlorine atom at the 4-position to form thioethers. These reactions are typically conducted under basic conditions to generate the thiolate anion, which is a powerful nucleophile. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide results in the formation of the corresponding 4-phenylthio derivative. rsc.org This method provides a straightforward route to pyrimidine-based sulfides.

Table 3: Representative SNAr Reactions with Sulfur Nucleophiles on 4-Chloropyrimidine Scaffolds

| Nucleophile | Reagents & Conditions | Product Type |

| Sodium Thiophenoxide | Dimethyl sulfoxide | 4-(Phenylthio)-2-styrylpyrimidine rsc.org |

| Isopropyl Mercaptan | Base (e.g., NaH) | 4-(Isopropylthio)-2-styrylpyrimidine nih.gov |

| Sodium Hydrosulfide | Ethanol | 2-Styrylpyrimidine-4-thiol |

Cross-Coupling Reactions at the 4-Position (e.g., Sonogashira, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C4-chloro group of this compound is an excellent handle for such transformations, offering an alternative to classical SNAr reactions for derivatization.

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this methodology to this compound allows for the direct installation of alkyne functionalities at the 4-position. This transformation is valuable for constructing complex molecular architectures and conjugated systems. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle, enabling successful coupling. researchgate.net

Table 4: Typical Conditions for Sonogashira Coupling with 4-Chloropyrimidines

| Component | Example | Purpose |

| Substrate | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation researchgate.net |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne wikipedia.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HX, facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad substrate scope and functional group tolerance, making it a powerful alternative to SNAr for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the Buchwald-Hartwig reaction enables the coupling with a wide variety of primary and secondary amines under relatively mild conditions. The reaction requires a palladium precursor, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. epa.gov This methodology is particularly useful for coupling less nucleophilic amines that may not react efficiently under SNAr conditions.

Table 5: Typical Conditions for Buchwald-Hartwig Amination with 4-Chloropyrimidines

| Component | Example | Purpose |

| Substrate | This compound | Electrophilic partner |

| Amine | Aniline, Morpholine | Nucleophilic partner |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd center, facilitates catalytic cycle |

| Base | Sodium tert-butoxide (NaOtBu), K₂CO₃ | Amine deprotonation, catalyst regeneration libretexts.org |

| Solvent | Toluene, Dioxane | Reaction medium |

An exploration of the chemical reactivity and derivatization of the heterocyclic compound, this compound, reveals a versatile scaffold amenable to a wide array of synthetic transformations. The molecule's structure, featuring a reactive chloropyrimidine core, a conjugating styryl moiety, and an aromatic phenyl ring, presents multiple sites for strategic functionalization. This article details the key derivatization strategies, focusing on the grafting of molecular chains, modifications to the styryl group, and the application of metalation and radical reaction pathways for advanced chemical synthesis.

3 Grafting of Complex Aryl/Alkyl Chains

The chlorine atom at the C4 position of the pyrimidine ring is a key handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This position is electron-deficient, making it susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in catalytic cycles like the Suzuki, Heck, and Sonogashira reactions. These methods are highly efficient for forming new carbon-carbon bonds, allowing for the "grafting" of diverse aryl and alkyl substituents onto the pyrimidine core.

Studies on similar 2,4-dichloropyrimidines have shown that the C4 position is significantly more reactive than the C2 position in Suzuki couplings, ensuring high regioselectivity for reactions at the chloro-substituent in this compound. mdpi.com

Suzuki Coupling: This reaction pairs the chloropyrimidine with an aryl or vinyl boronic acid (or boronate ester) to form a biaryl or vinyl-substituted pyrimidine. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base. acs.orgacs.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting the chloropyrimidine with a terminal alkyne. wikipedia.org This reaction uses a dual catalytic system of palladium and a copper(I) salt, typically in the presence of an amine base. researchgate.netorganic-chemistry.org

Heck Coupling: The Heck reaction allows for the introduction of alkene substituents by coupling with an alkene in the presence of a palladium catalyst and a base.

The table below summarizes typical conditions for these cross-coupling reactions as applied to chloropyrimidines and related chloro-heterocycles.

| Reaction Type | Catalyst | Base | Solvent | Typical Substrate | Reference(s) |

| Suzuki Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Arylboronic Acid | acs.orgacs.org |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Heteroarylboronic Acid | mdpi.com |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | DMF / THF | Terminal Alkyne | wikipedia.orgresearchgate.net |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Alkene (e.g., Styrene) | N/A |

Intermolecular Interactions and Molecular Recognition Studies of E 4 Chloro 2 Styrylpyrimidine

Analysis of Hydrogen Bonding Capabilities (Donor/Acceptor Sites)

(E)-4-chloro-2-styrylpyrimidine possesses distinct sites capable of participating in hydrogen bonding, a critical interaction in molecular assembly and recognition. The molecule acts as a hydrogen bond acceptor at two specific locations. echemi.com

The primary hydrogen bond acceptor sites are the two nitrogen atoms within the pyrimidine (B1678525) ring. These nitrogen atoms have lone pairs of electrons that can readily accept a hydrogen bond from a suitable donor molecule. The strength and geometry of these hydrogen bonds can be influenced by the electronic environment of the pyrimidine ring, which is in turn affected by the chloro and styryl substituents.

In various crystalline structures of related pyrimidine derivatives, intermolecular hydrogen bonds, such as N–H···N bridges, are consistently observed, highlighting the importance of these interactions in the solid-state packing of such molecules. mdpi.com The formation of these hydrogen bonds can lead to the creation of extended networks and specific molecular arrangements. mdpi.com

| Interaction Site | Type | Description |

| Pyrimidine Nitrogen Atoms | Hydrogen Bond Acceptor | The two nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from donor molecules. echemi.com |

Exploration of π-π Stacking Interactions with Aromatic Systems

The presence of two aromatic systems in this compound, the pyrimidine ring and the phenyl group of the styryl moiety, makes it a prime candidate for π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of molecular conformations and the formation of supramolecular architectures.

Studies on similar aromatic and heteroaromatic systems have demonstrated that offset face-to-face and edge-to-face π-stacking are common modes of interaction. nih.gov In the case of this compound, both the pyrimidine and the phenyl rings can engage in stacking with other aromatic systems. The specific geometry of these interactions (e.g., degree of offset, interplanar distance) will depend on the electronic nature of the interacting partners and the steric constraints imposed by the rest of the molecule. The regulation of π⋯π stacking interactions has been shown to define the stacking patterns of bulky luminophores, leading to varied overlapping areas of the stacking ligands. rsc.org

Theoretical studies on chlorobenzene (B131634) systems have revealed that the staggered conformation in π-π stacking interactions leads to a more stable stacked model. researchgate.net This suggests that the relative orientation of the aromatic rings in the stacked dimers of this compound would likely adopt a staggered or offset arrangement to maximize attractive forces and minimize repulsion.

| Aromatic System | Potential π-π Stacking Interactions |

| Pyrimidine Ring | Can stack with other pyrimidine rings or with the phenyl rings of adjacent molecules. |

| Phenyl Ring (Styryl group) | Can engage in stacking with other phenyl rings or with the pyrimidine rings. |

Investigation of Halogen Bonding Properties (σ-hole interactions)

The chlorine atom attached to the pyrimidine ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov

In this compound, the chlorine atom can act as a halogen bond donor, interacting with electron-rich sites such as the nitrogen atoms of another pyrimidine ring or other Lewis bases present in the system. The strength of this interaction is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group it is attached to. The pyrimidine ring, being an electron-withdrawing group, enhances the positive character of the σ-hole on the chlorine atom, making it a more effective halogen bond donor. The study of halogen bond-assisted supramolecular dimerization highlights the role of these interactions in directing self-assembly. mdpi.com

| Atom | Interaction Type | Description |

| Chlorine | Halogen Bonding (σ-hole donor) | The chlorine atom can form a halogen bond with a nucleophilic site due to the presence of a positive σ-hole. |

Hydrophobic Interactions and Solvation Effects

The XLogP3 value, a measure of hydrophobicity, for this compound is 3.5, indicating a significant hydrophobic character. echemi.com This suggests that in aqueous media, the molecule will tend to self-associate or interact with other hydrophobic molecules or surfaces. Solvation effects, particularly the organization of solvent molecules around the solute, play a crucial role in mediating these interactions. In polar solvents, the hydrophobic parts of the molecule will be poorly solvated, promoting aggregation. Conversely, in nonpolar solvents, these interactions will be less significant. The study of NH-π interactions indicates their robustness under various solvent conditions. nih.gov

| Molecular Feature | Interaction Type | Effect |

| Styryl Group & Aromatic Rings | Hydrophobic Interactions | Drives self-association and interaction with other nonpolar species in aqueous environments. |

Molecular Docking Studies with Representative Ligand-Binding Domains (Purely theoretical/computational focus on interaction mechanisms, not biological function)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking studies can provide insights into how this molecule might interact with the binding pockets of various proteins, focusing on the fundamental interaction mechanisms rather than any specific biological outcome.

Theoretical docking of this compound into a representative ligand-binding domain would likely reveal a combination of the intermolecular forces discussed above. For instance, the pyrimidine nitrogen atoms could form hydrogen bonds with amino acid residues that are hydrogen bond donors (e.g., serine, threonine, asparagine, glutamine). The aromatic rings could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The chlorine atom could participate in halogen bonding with carbonyl oxygen atoms of the protein backbone or with electron-rich side chains. Furthermore, the hydrophobic styryl group would likely favor interactions with nonpolar residues such as leucine, isoleucine, and valine.

These computational studies are valuable for rationalizing the binding affinity and selectivity of ligands and for guiding the design of new molecules with tailored interaction profiles. nih.govresearchgate.net

| Potential Interaction | Interacting Partner in a Ligand-Binding Domain |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Backbone Carbonyl Oxygen, Electron-rich side chains |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine |

Supramolecular Self-Assembly Principles Driven by this compound

The combination of hydrogen bonding, π-π stacking, and halogen bonding capabilities makes this compound a versatile building block for the construction of supramolecular assemblies. Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures through non-covalent interactions. nih.gov

The directional nature of hydrogen bonds and halogen bonds, coupled with the less directional but significant π-π stacking and hydrophobic interactions, can lead to the formation of a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net The final structure of the assembly is a result of a delicate balance between these competing and cooperating interactions. For instance, polymerization-induced chiral self-assembly demonstrates how functional monomers can spontaneously form complex structures. nih.gov The synthesis of related terpyridine compounds has been shown to be applicable to the construction of non-covalent architectures. tue.nl

The principles of molecular recognition, where specific interactions lead to the preferential binding of certain molecules, are central to the self-assembly process. By understanding the intermolecular interaction profile of this compound, it is possible to predict and control the formation of novel supramolecular materials with desired properties.

Coordination Chemistry of E 4 Chloro 2 Styrylpyrimidine As a Ligand

Binding Modes of the Pyrimidine (B1678525) Nitrogen Atoms to Metal Centers

The pyrimidine ring in (E)-4-chloro-2-styrylpyrimidine possesses two nitrogen atoms at the 1 and 3 positions, which are the primary sites for coordination to metal centers. These nitrogen atoms act as Lewis bases, donating their lone pair of electrons to a Lewis acidic metal ion. Based on the extensive studies of pyrimidine and its derivatives, several binding modes can be anticipated for this compound.

The most common coordination mode for pyrimidine-based ligands is monodentate , where only one of the pyrimidine nitrogen atoms binds to a single metal center. cu.edu.egum.edu.myresearchgate.net In the case of this compound, steric hindrance from the adjacent styryl group at the 2-position and the chloro group at the 4-position might influence which nitrogen atom preferentially coordinates. The N1 atom is generally less sterically encumbered than the N3 atom, which is flanked by two substituents.

Another plausible binding mode is bidentate bridging , where the two nitrogen atoms of the pyrimidine ring bridge two different metal centers. This mode of coordination often leads to the formation of coordination polymers. rsc.org The geometry and the nature of the metal ion, as well as the reaction conditions, would play a crucial role in determining whether a mononuclear or a polynuclear structure is formed.

Chelation Effects with Multi-Site Coordination

Chelation involves the formation of a ring structure when a ligand binds to a metal ion through two or more donor atoms. While this compound itself is unlikely to act as a classical chelating ligand with a single metal ion due to the geometric constraints of the pyrimidine ring, the possibility of forming chelate-like structures in polynuclear complexes exists.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would likely follow standard procedures for the complexation of N-heterocyclic ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., Ru, Pd, Pt, Cu, Ag)

Ruthenium (Ru): Ruthenium complexes with nitrogen-containing ligands are of great interest for their catalytic and photophysical properties. The synthesis of a Ru(II) complex could be achieved by reacting this compound with a suitable ruthenium precursor, such as [Ru(DMSO)₄Cl₂] or [Ru(p-cymene)Cl₂]₂. The resulting complexes could exhibit interesting photoluminescent behavior, influenced by the styryl moiety. rsc.org

Palladium (Pd) and Platinum (Pt): Palladium and platinum complexes are renowned for their applications in catalysis and as anti-cancer agents. The reaction of this compound with Pd(II) or Pt(II) salts, like PdCl₂(CH₃CN)₂ or K₂PtCl₄, would be expected to yield square planar complexes. rsc.orgrsc.org The chloro and styryl substituents would modulate the electronic properties and steric environment of the metal center, which could be beneficial for catalytic applications or biological activity. nih.gov

Copper (Cu): Copper(II) complexes with pyrimidine derivatives have been extensively studied. A typical synthesis would involve reacting this compound with a copper(II) salt, such as Cu(OAc)₂ or CuCl₂. researchgate.net The resulting complexes could adopt various geometries, including square planar or distorted octahedral, depending on the counter-ions and solvent molecules involved in coordination. um.edu.my

Silver (Ag): Silver(I) ions are known to form a variety of coordination polymers with N-heterocyclic ligands. rsc.org The reaction of this compound with silver salts like AgNO₃ or AgBF₄ could lead to the formation of one-, two-, or three-dimensional networks, with the ligand acting as a bridging unit. researchgate.net

Main Group Metal Adducts

While less common than transition metal complexes, main group elements can also form adducts with N-heterocyclic ligands. For instance, reacting this compound with main group halides like SnCl₄ or SbCl₅ could lead to the formation of simple Lewis acid-base adducts where the pyrimidine nitrogen coordinates to the main group metal center.

Structural Analysis of Metal-Ligand Coordination by X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. For any synthesized complex of this compound, this technique would provide crucial information on:

The coordination number and geometry of the metal center.

The specific binding mode of the ligand (monodentate vs. bidentate bridging).

The bond lengths and angles between the metal and the coordinating nitrogen atom(s).

The presence of any intermolecular interactions, such as hydrogen bonding or π-π stacking.

Based on studies of similar ligands, one could anticipate specific structural features. For example, in a monodentate copper(II) complex, a Cu-N bond length in the range of 2.0-2.2 Å would be expected. um.edu.myresearchgate.net In a bridged polynuclear silver(I) complex, the Ag-N distances would likely be slightly longer. rsc.org

Table 1: Hypothetical Crystallographic Data for a Mononuclear Pd(II) Complex of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Z | 4 |

| Pd-N1 (Å) | 2.02 |

| Pd-Cl (Å) | 2.30 |

| N1-Pd-Cl (°) | 90.1 |

This table is illustrative and presents hypothetical data based on known palladium complexes with similar ligands.

Spectroscopic Signatures of Coordination (IR, NMR, UV-Vis)

Spectroscopic techniques are invaluable for characterizing metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: The coordination of the pyrimidine ring to a metal center typically leads to shifts in the vibrational frequencies of the C=N and C=C stretching modes within the ring. These bands, usually found in the 1400-1600 cm⁻¹ region, are expected to shift to higher wavenumbers upon complexation due to the stiffening of the ring structure. nih.govpublish.csiro.au The appearance of new bands in the far-IR region (200-500 cm⁻¹) can often be attributed to the metal-nitrogen stretching vibrations, providing direct evidence of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons of the pyrimidine and styryl groups would be expected to change. The protons closest to the coordinating nitrogen atom would likely experience the most significant downfield shift due to the withdrawal of electron density by the metal ion. cu.edu.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound would be dominated by π-π* transitions associated with the pyrimidine and styryl chromophores. cu.edu.egnih.gov Upon complexation with a transition metal, new absorption bands may appear in the visible region. These are often assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy of these transitions provides information about the electronic interaction between the metal and the ligand.

Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound

| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) |

| IR (cm⁻¹) | C=N stretch: ~1570 | Shift to higher frequency (e.g., 1580-1600) |

| M-N stretch: - | Appearance of new band (e.g., 250-450) | |

| ¹H NMR (ppm) | Pyrimidine H: ~8.5-9.0 | Downfield shift (Δδ = +0.1 to +0.5) |

| Styryl H: ~7.0-8.0 | Smaller shifts | |

| UV-Vis (nm) | π-π* transitions: ~250-350 | Appearance of new MLCT/LMCT bands in the visible region |

This table is illustrative and presents expected trends based on the behavior of similar pyrimidine-based ligands.

Catalytic Applications of this compound-Metal Complexes (e.g., oxidation, reduction, cross-coupling)

As of late 2023, a comprehensive review of scientific literature reveals a notable absence of published research on the specific catalytic applications of metal complexes featuring the this compound ligand. While the broader fields of pyrimidine derivatives and styryl compounds in coordination chemistry and catalysis are well-established, this particular substituted pyrimidine has not been documented as a ligand in catalytic systems for reactions such as oxidation, reduction, or cross-coupling.

The structural features of this compound, including the nitrogen atoms of the pyrimidine ring and the styryl group, suggest its potential as a ligand for various metal centers. The pyrimidine moiety could offer N-donor coordination sites, while the styryl group could be involved in π-stacking interactions or further functionalization. The chloro-substituent at the 4-position also presents a potential site for oxidative addition in cross-coupling reactions, a common reactivity pattern for chloropyrimidines.

Despite these promising characteristics, the scientific community has yet to report on the synthesis and catalytic activity of its metal complexes. Research into related areas, such as the use of other substituted pyrimidines and N-heterocyclic carbenes in catalysis, is extensive. For instance, palladium complexes of various pyrimidine-based ligands have been explored for their efficacy in cross-coupling reactions. However, the specific contributions of the styryl and chloro substituents in the title compound to the stability, electronic properties, and catalytic performance of potential metal complexes remain an open area for investigation.

Applications of E 4 Chloro 2 Styrylpyrimidine in Materials Science and Organic Electronics

Precursor for Advanced Polymeric Materials

The bifunctional nature of (E)-4-chloro-2-styrylpyrimidine, possessing both a polymerizable styryl moiety and a reactive chloro group on the pyrimidine (B1678525) ring, allows for its incorporation into a variety of polymer structures through different polymerization techniques.

Radical Polymerization of the Styryl Moiety

The vinyl group within the styryl moiety of this compound is susceptible to radical polymerization. This process can be initiated by common radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to produce homopolymers or copolymers. The resulting polymers would feature a polystyrene-like backbone with pendant 4-chloro-2-pyrimidinyl groups.

The electron-withdrawing nature of the pyrimidine ring is expected to influence the reactivity of the styryl double bond, potentially affecting the polymerization kinetics and the properties of the resulting polymer. Copolymers could also be synthesized by reacting this compound with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, to tailor the material's properties for specific applications. The presence of the chloro-pyrimidine side chains would impart distinct characteristics to the polymer, including altered solubility, thermal stability, and electronic properties.

Table 1: Potential Monomers for Copolymerization with this compound

| Monomer | Resulting Copolymer Properties |

| Styrene | Enhanced processability and mechanical strength. |

| Methyl Methacrylate | Improved optical clarity and weather resistance. |

| Acrylonitrile | Increased chemical resistance and thermal stability. |

Condensation Polymerization for Pyrimidine-Containing Polymers

The chloro group at the 4-position of the pyrimidine ring serves as a reactive site for nucleophilic substitution, enabling the use of this compound in condensation polymerization. This allows for the direct incorporation of the pyrimidine ring into the polymer backbone. For instance, in a Suzuki or Stille coupling reaction, the chloro group can be reacted with a bifunctional monomer containing boronic acids (or esters) or organostannanes, respectively.

This approach would lead to the formation of π-conjugated polymers where the electron-deficient pyrimidine units are alternated with electron-rich aromatic moieties. Such polymers are of significant interest in organic electronics due to their tunable electronic and optical properties. The styryl group could either be retained as a pendant group, potentially for post-polymerization modification, or it could participate in subsequent cross-linking reactions.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electron-deficient nature of the pyrimidine ring makes pyrimidine derivatives promising candidates for various roles in organic electronic devices like OLEDs and OPVs. spiedigitallibrary.org While direct research on this compound is limited, its potential can be inferred from the performance of analogous compounds.

Electron Transport Layers

In OLEDs and OPVs, efficient electron transport from the cathode to the emissive or active layer is crucial for device performance. Materials with high electron affinity and good electron mobility are required for this purpose. The pyrimidine core, with its two nitrogen atoms, is inherently electron-deficient, which facilitates the injection and transport of electrons. spiedigitallibrary.org

When incorporated into a thin film, this compound could function as an electron transport layer (ETL). The styryl group may enhance intermolecular π-π stacking, which is beneficial for charge transport. The chloro substituent can further modulate the lowest unoccupied molecular orbital (LUMO) energy level, allowing for better energy level alignment with adjacent layers and improving device efficiency. Pyridine-based materials, which are structurally related to pyrimidines, have shown promise as effective ETLs in organic solar cells. rsc.org

Hole Blocking Layers

To ensure that electrons and holes recombine efficiently within the desired layer of an OLED or OPV, a hole-blocking layer (HBL) is often employed. This layer is positioned between the electron transport layer and the recombination zone and is designed to have a deep highest occupied molecular orbital (HOMO) level, which creates a high energy barrier for holes, preventing them from leaking into the electron transport layer.

Emitter Materials

While primarily considered for charge transport roles, styrylpyrimidine derivatives also have potential as emitter materials in OLEDs. The combination of an electron-donating styryl group and an electron-accepting pyrimidine core can lead to intramolecular charge transfer (ICT) upon excitation. This ICT character can result in fluorescence, and the emission color can be tuned by modifying the substituents on both the styryl and pyrimidine moieties.

The chlorine atom on the pyrimidine ring of this compound could influence the emission properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence. However, without experimental data, its efficiency as an emitter remains speculative. Research on other styrylpyrimidine chromophores has shown that their photoluminescence properties can be tuned by external stimuli. rsc.org

Table 2: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| HOMO Level | Deep (low energy) | The electron-deficient pyrimidine core lowers the HOMO energy level, beneficial for hole-blocking. rsc.org |

| LUMO Level | Low | The electron-withdrawing nature of the pyrimidine and chloro group lowers the LUMO, aiding electron injection. rsc.org |

| Electron Mobility | Potentially high | Pyrimidine derivatives are known to exhibit good electron mobility. researchgate.net |

| Triplet Energy | Potentially high | Acridine-pyrimidine based hosts have shown high triplet energies, important for blue OLEDs. rsc.org |

Liquid Crystalline Materials Development

The development of novel liquid crystalline materials is driven by the demand for advanced display technologies and optical devices. The incorporation of heterocyclic cores, such as pyrimidine, is a known strategy to induce or modify mesomorphic behavior. The rigid and polarizable nature of the pyrimidine ring can enhance the anisotropy of molecular polarizability, a key factor in the formation of liquid crystal phases.

While direct studies on the liquid crystalline properties of this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, bent-shaped liquid crystal molecules derived from 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione have been shown to exhibit nematic phases. ajchem-a.com The introduction of polar terminal groups, such as a cyano group, in these pyrimidine-based structures has been demonstrated to enhance birefringence and promote the formation of mesophases. ajchem-a.com Similarly, Schiff bases incorporating a pyridine ring, a structural relative of pyrimidine, have been shown to form enantiotropic dimorphic mesophases, including smectic and nematic phases. mdpi.cominformahealthcare.com

For this compound, the elongated, rigid structure conferred by the styryl group, coupled with the dipole moment introduced by the chloro-substituent, suggests a predisposition for forming calamitic (rod-like) mesophases. The chlorine atom at the 4-position of the pyrimidine ring is expected to influence intermolecular interactions and packing, which could lead to the formation of smectic or nematic phases. Further functionalization of the styryl ring with alkoxy chains of varying lengths could be a viable strategy to systematically tune the transition temperatures and the type of mesophase observed, a common approach in the design of thermotropic liquid crystals. nih.gov

Table 1: Comparison of Mesomorphic Properties of Related Heterocyclic Compounds

| Compound Type | Mesophase(s) Observed | Key Structural Features |

|---|---|---|

| Diethylpyrimidine Derivative with Cyano Terminal Groups | Nematic | Bent pyrimidine core, polar terminal groups ajchem-a.com |

| Schiff Base with 4-phenylpyridyl Mesogen | Smectic, Nematic | Rigid Schiff base linkage, pyridine core mdpi.com |

| 4-Alkoxycinnamic Acids | Nematic, Smectic | Elongated structure, alkoxy chains nih.gov |

Chemo/Fluorescence Sensors for Chemical and Ionic Species

The styrylpyrimidine scaffold is a promising platform for the design of chemo/fluorescence sensors due to its inherent photophysical properties, which can be modulated by interactions with analytes. The extended π-conjugation of the styryl group often leads to fluorescence, and the pyrimidine ring can act as a binding site or a modulator of the electronic properties of the fluorophore.

Research on related pyrimidine-based chemosensors has demonstrated their efficacy in detecting various species. For example, a pyrimidine-based sensor has been developed for the sequential colorimetric and fluorescent detection of copper (II) and cyanide ions in aqueous media. nih.gov The sensor exhibited a distinct color change and a bathochromic shift in its UV-Vis spectrum upon binding with Cu²⁺, with a detection limit as low as 0.116 μM. nih.gov The fluorescence of this sensor was significantly quenched in the presence of Cu²⁺. nih.gov

Styrylpyridine derivatives, which are structurally analogous to this compound, have also been employed as fluorescent probes. A cyclophane based on styrylpyridine has been shown to selectively detect pyrimidine nucleotides in neutral aqueous solution, exhibiting a "light-up" effect upon binding. mdpi.com This highlights the potential for fine-tuning the selectivity of such sensors through structural modifications.

In the case of this compound, the pyrimidine nitrogen atoms could serve as binding sites for metal ions, leading to changes in its absorption and emission spectra. The electron-withdrawing nature of the chloro group could also influence the photophysical properties and the binding affinity towards specific analytes. The mechanism of sensing would likely involve molecular recognition through coordination of the analyte to the pyrimidine ring, which would, in turn, perturb the intramolecular charge transfer (ICT) character of the styrylpyrimidine chromophore, leading to a detectable optical response.

Table 2: Performance of Related Pyrimidine- and Styryl-Based Chemosensors

| Sensor Type | Analyte | Detection Method | Limit of Detection |

|---|---|---|---|

| Pyrimidine-based Chemosensor | Cu²⁺, CN⁻ | Colorimetric/Fluorescent | 0.116 μM (for Cu²⁺) nih.gov |

| Styrylpyridine-based Cyclophane | Pyrimidine Nucleotides | Fluorescent | Not specified mdpi.com |

| Dyad with 1,8-naphthalimide and Styrylpyridine | Hg²⁺ | Ratiometric Fluorescent | 0.04–1.65 μM range mdpi.com |

Non-Linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are crucial for applications in optical communications, data storage, and frequency conversion. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit large second-order NLO responses. The styrylpyrimidine framework can be considered a π-conjugated bridge, and with appropriate donor and acceptor substitutions, it can be engineered into an effective NLO chromophore.

Studies on styrylpyrimidine derivatives have confirmed their potential as NLO materials. rsc.org In particular, 4,6-distyrylpyrimidines have been identified as effective two-photon absorption (2PA) chromophores. rsc.org The NLO properties of these molecules are influenced by factors such as the nature of the electron-donating groups, the degree of branching, and the solvent polarity. rsc.org For instance, diphenylamino-substituted styrylpyrimidines exhibit red-shifted absorption bands compared to their dimethylamino counterparts, indicating a stronger intramolecular charge transfer. rsc.org

This compound possesses an inherent asymmetry due to the chloro substituent on the pyrimidine ring, which acts as an acceptor, and the styryl group which can be functionalized with donor moieties. This push-pull electronic structure is a prerequisite for second-order NLO activity. The chlorine atom, being electron-withdrawing, enhances the acceptor strength of the pyrimidine ring, which could lead to a larger second-order hyperpolarizability (β), a measure of the molecular NLO response. The generation of second harmonics (SHG), a key NLO phenomenon, has been observed in other organic chromophores anchored in halide anion frameworks, suggesting that the crystalline packing of this compound could also play a significant role in its bulk NLO properties. rsc.orgnih.govaps.orgaps.org

Table 3: Non-Linear Optical Properties of Related Pyrimidine Derivatives

| Compound Type | NLO Property Investigated | Key Findings |

|---|---|---|

| Dimethylamino and Diphenylamino substituted Styrylpyrimidines | Two-Photon Absorption (2PA) | Branching and donor strength affect 2PA cross-section rsc.org |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Third-Order NLO Susceptibility (χ³) | Exhibited a significant third-order NLO response rsc.orgnih.gov |

| 2-amino-3-nitropyridinium halides | Second Harmonic Generation (SHG) | Large enhancement of SHG efficiencies observed rsc.org |

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed on a substrate that allow for the precise control of surface properties. The ability to functionalize surfaces is critical for applications ranging from biosensors to molecular electronics. Pyrimidine derivatives have been investigated for their ability to form SAMs on metal surfaces, particularly gold.

The adsorption of 2,2′-dipyrimidyl disulfide on Au(111) surfaces has been shown to result in the formation of 2-pyrimidinethiolate (2PymS) SAMs through the cleavage of the disulfide bond. mdpi.com The structure of these SAMs is influenced by factors such as the concentration of the solution and the pH, which affects the protonation state of the nitrogen atoms in the pyrimidine ring. mdpi.com This demonstrates the capability of the pyrimidine moiety to interact with and organize on a gold surface.

For this compound, the presence of the pyrimidine ring suggests a potential for forming SAMs on suitable substrates. While it lacks a traditional thiol anchoring group, the nitrogen atoms of the pyrimidine ring could facilitate physisorption or chemisorption on certain metal surfaces. More likely, the molecule would be modified with a thiol or a similar anchoring group to facilitate the formation of well-ordered SAMs. The chloro group at the 4-position offers a reactive site for further surface functionalization through nucleophilic substitution reactions, allowing for the covalent attachment of other molecules to the monolayer. researchgate.netmdpi.comnih.gov This would enable the creation of complex, multifunctional surfaces.

Building Blocks for Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs)

Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. Their high surface areas and tunable pore sizes make them promising for applications in gas storage, catalysis, and separation. The geometry and functionality of the building blocks are critical in determining the structure and properties of the resulting framework.